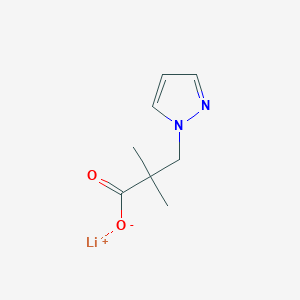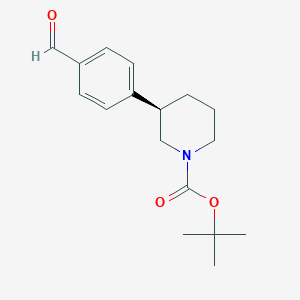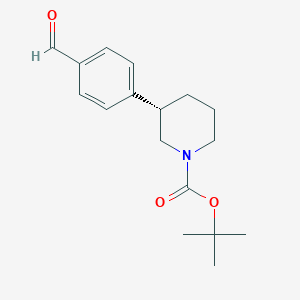
(2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol are stereoisomers of a piperidine derivative. These compounds are often studied for their unique stereochemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form of these compounds is commonly used to enhance their stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol typically involves diastereoselective methods to ensure the correct stereochemistry. One common approach is the use of enantiomerically pure starting materials and chiral catalysts to control the stereochemistry during the reaction. For example, the synthesis can involve the use of zinc and magnesium enolates in a 5-exo-tet ring closure reaction, which provides high diastereoselectivity .
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S,4S)-2-methylpiperidin-4-ol can yield 2-methylpiperidin-4-one, while reduction can produce 2-methylpiperidin-4-amine.
Scientific Research Applications
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol have several scientific research applications:
Biology: They are studied for their potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores their potential as intermediates in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: These compounds are used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of these compounds plays a crucial role in their binding affinity and activity. For example, the (2S,4S) and (2R,4R) isomers may exhibit different biological activities due to their distinct three-dimensional structures, which affect how they interact with their targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: Another chiral compound with similar stereochemical properties.
(2R,4R)-4-hydroxyproline: The enantiomer of (2S,4S)-4-hydroxyproline, also used in chiral synthesis.
Uniqueness
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol are unique due to their specific stereochemistry, which allows for selective interactions with biological targets. This makes them valuable in the development of stereochemically pure pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO.2ClH/c2*1-5-4-6(8)2-3-7-5;;/h2*5-8H,2-4H2,1H3;2*1H/t2*5-,6-;;/m10../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMSXLQNEYOCLX-UJBYFQBESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O.CC1CC(CCN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)O.C[C@H]1C[C@H](CCN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B8256945.png)









